
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンは、プリンファミリーに属する化学化合物です。プリンは、DNAとRNAのヌクレオチドの構成要素として生化学において重要な役割を果たすヘテロ環状芳香族有機化合物です。この特定の化合物は、テトラヒドロ構造によって特徴付けられ、これは完全に芳香族の対応物に比べて4つの追加の水素原子を持つことを意味します。
準備方法
合成経路と反応条件
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンの合成は、通常、プリン前駆体のメチル化を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルを用いたキサンチン誘導体のアルキル化です。反応は、完全なメチル化を確実にするために還流条件下で行われます。
工業的生産方法
工業的な設定では、1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンの生産には、反応条件と収率を最適化する連続フローリアクターが使用される場合があります。触媒と自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するプリン酸化物に酸化される可能性があります。
還元: 還元反応により、より飽和した誘導体に変換できます。
置換: 求核置換反応により、プリン環にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、多くの場合塩基の存在下で置換反応に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はプリン酸化物を生成する可能性があり、置換反応はさまざまなアルキル化またはアシル化されたプリン誘導体を生み出す可能性があります。
4. 科学研究の用途
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンは、科学研究でいくつかの用途があります。
化学: より複雑なプリン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、プリン代謝と酵素相互作用を研究するためのモデル分子として機能します。
医学: 抗炎症性または抗がん特性などの潜在的な治療効果に関する研究が進行中です。
産業: 医薬品や農薬の製造に使用されます。
科学的研究の応用
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound serves as a model molecule for studying purine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンの作用機序には、プリン代謝に関与する酵素などの特定の分子標的との相互作用が含まれます。これは、これらの酵素の阻害剤または基質として作用し、さまざまな生化学的経路に影響を与える可能性があります。正確な経路と標的は、その使用の特定のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
カフェイン: 1,3,7-トリメチルキサンチン、よく知られた覚醒剤。
テオブロミン: 3,7-ジメチルキサンチン、チョコレートに含まれています。
テオフィリン: 1,3-ジメチルキサンチン、呼吸療法に使用されます。
独自性
1,3-ジメチル-2,3,6,7-テトラヒドロ-1H-プリンは、テトラヒドロ構造のために独自のものであり、完全に芳香族のプリンと比較して異なる化学的および生物学的特性を付与します。この構造の違いは、その反応性と生物学的分子との相互作用に影響を与える可能性があり、特定の研究と産業用途に貴重な化合物になります。
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to fully aromatic purines. This structural difference can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
1,3-dimethyl-6,7-dihydro-2H-purine |
InChI |
InChI=1S/C7H12N4/c1-10-3-6-7(9-4-8-6)11(2)5-10/h4H,3,5H2,1-2H3,(H,8,9) |
InChIキー |
QZFKDYPRXYXZBY-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(N=CN2)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)






![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)

